Thiophen-2-ylphosphonic dichloride
Description
Properties
CAS No. |
54908-57-5 |
|---|---|
Molecular Formula |
C4H3Cl2OPS |
Molecular Weight |
201.01 g/mol |
IUPAC Name |
2-dichlorophosphorylthiophene |
InChI |
InChI=1S/C4H3Cl2OPS/c5-8(6,7)4-2-1-3-9-4/h1-3H |
InChI Key |
DWYNMMSNGRZVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)P(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with Thionyl Chloride (SOCl₂)
Thiophen-2-ylphosphonic acid undergoes chlorination using excess thionyl chloride under reflux conditions. The reaction typically proceeds in anhydrous solvents like toluene or chlorobenzene at 80–110°C for 6–12 hours.
Reaction:
$$ \text{Thiophen-2-ylphosphonic acid} + 2 \, \text{SOCl}2 \rightarrow \text{Thiophen-2-ylphosphonic dichloride} + 2 \, \text{SO}2 + 2 \, \text{HCl} $$
Yield: 75–88%.
Key Advantages: High purity, minimal byproducts.
Phosgene (COCl₂) Mediated Chlorination
Phosgene gas reacts with thiophen-2-ylphosphonic acid at elevated temperatures (100–160°C) under inert conditions. This method avoids solvent use but requires specialized equipment due to phosgene’s toxicity.
Reaction:
$$ \text{Thiophen-2-ylphosphonic acid} + 2 \, \text{COCl}2 \rightarrow \text{this compound} + 2 \, \text{CO}2 + 2 \, \text{HCl} $$
Yield: 80–94%.
Industrial Relevance: Preferred for large-scale production despite safety challenges.
Phosphonate Ester Hydrolysis Followed by Chlorination
Bromotrimethylsilane (TMSBr) Transesterification
Diethyl thiophen-2-ylphosphonate reacts with TMSBr in dichloromethane to form bis(trimethylsilyl) phosphonate, which is hydrolyzed and chlorinated.
Steps:
- $$ \text{Diethyl thiophen-2-ylphosphonate} + 2 \, \text{TMSBr} \rightarrow \text{Bis(TMS) phosphonate} + 2 \, \text{EtBr} $$
- $$ \text{Bis(TMS) phosphonate} + 2 \, \text{HCl} \rightarrow \text{Thiophen-2-ylphosphonic acid} + 2 \, \text{TMSCl} $$
- Chlorination via SOCl₂ or COCl₂ (as in Section 1).
Overall Yield: 68–75%.
Advantages: Mild conditions, suitable for acid-sensitive substrates.
Hydrolysis with Concentrated HCl
Diethyl thiophen-2-ylphosphonate is refluxed with concentrated HCl (12 M) in aqueous solution, followed by chlorination.
Reaction:
$$ \text{Diethyl thiophen-2-ylphosphonate} + 2 \, \text{HCl} \rightarrow \text{Thiophen-2-ylphosphonic acid} + 2 \, \text{EtOH} $$
Yield: 70–82% after chlorination.
Limitations: Prolonged reaction time (12–24 hours).
Grignard Reagent-Based Synthesis
Lithiation of Thiophene Derivatives
2-Lithiothiophene, generated by treating 2-bromothiophene with n-butyllithium, reacts with phosphorus oxychloride (POCl₃).
Reaction:
$$ \text{2-Lithiothiophene} + \text{POCl}_3 \rightarrow \text{this compound} + \text{LiCl} $$
Yield: 60–70%.
Challenges: Strict anhydrous conditions required; side reactions with thiophene ring.
Comparative Analysis of Methods
| Method | Reagents | Temperature | Yield | Scalability |
|---|---|---|---|---|
| SOCl₂ Chlorination | SOCl₂, toluene | 80–110°C | 75–88% | High |
| Phosgene Chlorination | COCl₂ | 100–160°C | 80–94% | Moderate |
| TMSBr Transesterification | TMSBr, CH₂Cl₂ | 25–40°C | 68–75% | Low |
| Grignard Synthesis | n-BuLi, POCl₃ | -78°C to RT | 60–70% | Low |
Key Observations:
- Phosgene offers the highest yield but poses safety risks.
- SOCl₂ is optimal for industrial applications due to balance of yield and safety.
- TMSBr methods are preferable for lab-scale acid-sensitive syntheses.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The phosphonic dichloride group can be reduced to phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Thiophen-2-ylphosphonic diamides or diesters.
Oxidation: Thiophen-2-ylphosphonic sulfoxides or sulfones.
Reduction: Thiophen-2-ylphosphonic acids.
Scientific Research Applications
Thiophen-2-ylphosphonic dichloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of thiophen-2-ylphosphonic dichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphonic dichloride group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly relevant in enzyme inhibition, where the compound can phosphorylate active site residues, leading to enzyme inactivation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Thiophen-2-ylphosphonic dichloride with structurally analogous phosphonic dichlorides, emphasizing molecular features, reactivity, and applications:
Key Differences:
Electronic Effects : The thiophene ring’s electron-rich aromatic system enhances electrophilic reactivity compared to aliphatic analogs. This property is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex heterocycles .
Steric Considerations : The planar thiophene ring imposes less steric hindrance than branched aliphatic chains (e.g., ethyl or propyl groups), enabling easier access to the phosphorus center for nucleophilic attacks.
Sulfur Placement : In Propylthiophosphonic dichloride, sulfur is part of the phosphorus-thio bond (P=S), whereas this compound incorporates sulfur within the aromatic ring. This distinction affects oxidation states and ligand behavior.
Toxicity : Thiophene derivatives may exhibit understudied toxicological profiles , whereas Ethylphosphonic dichloride has well-documented hazards (e.g., corrosive, releases HCl upon hydrolysis) .
Research Findings and Data
- Synthetic Utility : this compound’s compatibility with Suzuki reactions (as seen in related aryl boronate couplings ) makes it valuable for synthesizing biaryl systems. Ethylphosphonic dichloride, in contrast, is more commonly used in straightforward esterifications.
- Material Science : The thiophene moiety’s π-conjugation enables applications in organic electronics, such as conductive polymers or metal-organic frameworks (MOFs), where aliphatic analogs lack this functionality.
- Stability Studies : Aliphatic phosphonic dichlorides (e.g., Ethylphosphonic dichloride) degrade faster under thermal stress compared to aromatic variants, as demonstrated in thermogravimetric analyses (inferred from structural analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
